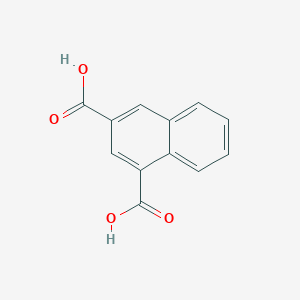

1,3-Naphthalenedicarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

naphthalene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4/c13-11(14)8-5-7-3-1-2-4-9(7)10(6-8)12(15)16/h1-6H,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDRADPXNRULGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20463734 | |

| Record name | 1,3-Naphthalenedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089-93-2 | |

| Record name | 1,3-Naphthalenedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 1,3 Naphthalenedicarboxylic Acid

Established Synthetic Routes to 1,3-Naphthalenedicarboxylic Acid

The synthesis of this compound is accomplished through several routes, with oxidative methods being a primary approach. The choice of pathway is often dictated by the availability of precursors and the desired purity of the final product.

Oxidative Approaches from Substituted Naphthalene (B1677914) Precursors

A principal strategy for synthesizing naphthalenedicarboxylic acids involves the oxidation of appropriately substituted naphthalene precursors, such as dimethylnaphthalenes. This general method is effective for producing various aromatic carboxylic acids. orgsyn.org For the synthesis of this compound, the corresponding 1,3-dialkylnaphthalene would serve as the ideal starting material. The process typically involves strong oxidizing agents that convert the alkyl side chains into carboxylic acid groups.

For instance, the synthesis of the isomeric 2,3-naphthalenedicarboxylic acid is achieved by the high-temperature oxidation of 2,3-dimethylnaphthalene (B165509) in an autoclave using sodium dichromate. orgsyn.org The reaction is carried out in water at 250°C for an extended period, followed by acidification to precipitate the dicarboxylic acid. orgsyn.org A similar oxidative logic would apply to a 1,3-dimethylnaphthalene (B47081) precursor to yield the target 1,3-isomer. The robustness of the naphthalene ring allows for the vigorous oxidative conditions necessary to convert the alkyl groups.

Comparative Analysis of Synthetic Pathways with Isomeric Naphthalenedicarboxylic Acids

The synthetic routes to naphthalenedicarboxylic acid isomers are diverse, reflecting the distinct chemical properties and commercial applications of each isomer. A comparative look highlights the unique challenges and methodologies associated with producing the 1,3-isomer versus its more commonly synthesized counterparts like the 2,3- and 2,6-isomers.

The synthesis of 2,6-naphthalenedicarboxylic acid (2,6-NDA) , a valuable monomer for high-performance polyesters, often utilizes the Henkel reaction (or Raecke process). orgsyn.orgresearchgate.net This process involves the thermal disproportionation of potassium naphthoates at high temperatures (400–430°C) and pressures in the presence of a cadmium catalyst. orgsyn.org Specifically, dipotassium (B57713) naphthalate, prepared from 1,8-naphthalic anhydride, is isomerized to the thermodynamically more stable 2,6-dicarboxylate. orgsyn.org Another route is the oxidation of 2,6-diisopropylnaphthalene. wikipedia.org

The production of 2,3-naphthalenedicarboxylic acid (2,3-NDA) can be achieved via the vigorous oxidation of 2,3-dimethylnaphthalene. orgsyn.org An alternative, multi-step synthesis starts from o-phthalaldehyde, proceeding through several intermediates. chemicalbook.comchemicalbook.comgoogle.com A more direct method involves the carboxylation of alkali metal 2-naphthoates under specific anhydrous conditions with carbon monoxide, which surprisingly yields the 2,3-isomer instead of the 2,6-isomer typically expected from such rearrangements. google.com

In contrast, a documented route for the 1,4-isomer involves the hydrolysis of 4-cyano-1-naphthoic acid, which itself is prepared from 4-bromo-1-naphthoic acid. This highlights a pathway that relies on the transformation of existing functional groups rather than direct oxidation of alkyl chains or high-temperature rearrangements.

The synthesis of the 1,3-isomer is less commonly documented in high-yield industrial processes compared to the 2,6-isomer. However, the foundational methods of oxidizing 1,3-disubstituted naphthalenes or employing specific carboxylation or rearrangement reactions under carefully controlled conditions remain the theoretical basis for its preparation.

Interactive Table: Comparative Synthesis of Naphthalenedicarboxylic Acid Isomers

| Isomer | Precursor(s) | Synthetic Method | Key Reagents/Catalysts | Conditions |

| 1,3-NDA | 1,3-Dialkylnaphthalene (Hypothetical) | Oxidation | Strong oxidizing agent (e.g., Na₂Cr₂O₇, KMnO₄) | High Temperature/Pressure |

| 1,4-NDA | 4-Bromo-1-naphthoic acid | Cyanation followed by Hydrolysis | Cu(I)CN, NaOH, HCl | Reflux |

| 2,3-NDA | 2,3-Dimethylnaphthalene | Oxidation | Sodium dichromate (Na₂Cr₂O₇) | 250°C, 18 hours, Autoclave orgsyn.org |

| 2,3-NDA | o-Phthalaldehyde | Multi-step synthesis chemicalbook.comchemicalbook.com | Various | Stepwise reactions chemicalbook.comchemicalbook.com |

| 2,3-NDA | Alkali metal 2-naphthoate | Disproportionation/Carboxylation | CO, Anhydrous conditions | 300-500°C google.com |

| 2,6-NDA | 1,8-Naphthalic anhydride | Isomerization (Henkel Reaction) orgsyn.org | KOH, Cadmium chloride (CdCl₂) | 400-430°C, High Pressure orgsyn.org |

| 2,6-NDA | 2,6-Diisopropylnaphthalene | Oxidation wikipedia.org | Oxidizing agent | Not specified |

Functionalization and Derivatization Reactions of this compound

Once synthesized, the this compound molecule can undergo further chemical transformations. These reactions can target either the carboxylic acid groups or the aromatic naphthalene nucleus itself.

Naphthalene Ring Functionalization

Modifying the aromatic core of this compound allows for the creation of a wide array of novel structures with potentially unique properties.

Electrophilic aromatic substitution on the naphthalene ring system is a well-established class of reactions. However, the presence of two carboxylic acid groups on the this compound ring profoundly influences the outcome of such reactions. Carboxylic acids are strongly deactivating and meta-directing groups.

In naphthalene, the α-positions (1, 4, 5, 8) are generally more reactive towards electrophiles than the β-positions (2, 3, 6, 7) due to the greater stability of the carbocation intermediate formed during α-attack, which preserves one intact benzene (B151609) ring in its resonance structures. libretexts.org

For this compound, the two deactivating carboxyl groups at positions 1 and 3 will significantly reduce the ring's reactivity towards electrophiles like nitrating or halogenating agents. The directing effects of these groups would steer incoming electrophiles to positions that are meta to both existing groups. The primary positions for substitution would be position 5 (meta to the C1-carboxyl and on a different ring from the C3-carboxyl) and potentially position 7 (meta to the C3-carboxyl and on a different ring from the C1-carboxyl). Further substitution on the same ring, such as at position 2 or 4, would be highly disfavored due to the strong deactivating influence of the adjacent carboxyl groups.

While ring expansion is often a method to synthesize aromatic systems, acs.org related methodologies can be used to derivatize the naphthalene core. A notable strategy involves the biocatalytic breaking of the aromatic system. Heme-thiolate peroxygenases can catalyze the epoxidation of the naphthalene ring. acs.org This epoxide intermediate is typically unstable and rearranges to a naphthol. However, in the presence of a suitable nucleophile, the epoxide can undergo a nucleophilic ring-opening reaction. acs.org This process breaks the aromaticity of one of the rings to yield non-racemic, highly functionalized trans-disubstituted cyclohexadiene derivatives. acs.org This enzymatic approach represents an advanced strategy for transforming the rigid naphthalene skeleton into more complex, chiral structures that could serve as building blocks for natural products. acs.org

Carboxyl Group Transformations

The carboxylic acid groups of this compound are versatile functional handles that can be transformed into a variety of other functionalities. These transformations are key to synthesizing a wide range of derivatives, including esters, diols, acid chlorides, and more highly oxidized species.

Esterification Reactions of this compound

The conversion of this compound to its corresponding diesters is a fundamental transformation, often achieved through Fischer esterification. masterorganicchemistry.com This acid-catalyzed reaction involves treating the dicarboxylic acid with an alcohol, which typically serves as both the reactant and the solvent, ensuring it is present in a large excess. masterorganicchemistry.com Common catalysts for this equilibrium reaction include inorganic acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com

The efficiency of the esterification of naphthalenedicarboxylic acids is influenced by several factors, including the ratio of alcohol to diacid, the concentration of the catalyst, and the reaction temperature. google.com For instance, when using methanol (B129727), the weight ratio of methanol to the naphthalenedicarboxylic acid should be at least 7.0 to 1 to achieve a reasonable conversion. google.com The use of a solubilizer, such as the ester product itself (e.g., 2,6-dicarbomethoxynaphthalene for the corresponding diacid), has been shown to significantly increase the conversion rate of the diacid. google.com The reaction is typically conducted by heating the mixture to reflux for a set period. ausetute.com.au

Aliphatic alcohols with one to three carbon atoms, such as methanol, ethanol, and propanol, are suitable for this process, with methanol being preferred in many industrial applications. google.com The process involves heating the dicarboxylic acid, the alcohol, and the acid catalyst, followed by steps to isolate and purify the resulting ester from unreacted starting materials and byproducts like water. ausetute.com.au

| Reagent System | Catalyst | Key Conditions | Outcome | Reference |

| Alkanoic acid + Alkanol | Acid (e.g., H₂SO₄) | Alcohol used in large excess, often as solvent; reaction is an equilibrium. | Forms ester and water. | masterorganicchemistry.com |

| Methanol + Naphthalene diacid | Sulfuric Acid | Weight ratio of methanol to diacid should be ≥ 7:1. Use of a solubilizer improves yield. | Produces the corresponding dimethyl naphthalene dicarboxylate. | google.com |

| Ethanol + Acetic Acid | Concentrated H₂SO₄ | Heating in a round bottom flask with a condenser (reflux). | Synthesis of ethyl acetate, demonstrating a typical lab procedure. | ausetute.com.au |

Reduction Reactions to Naphthalene Diols

The carboxyl groups of this compound can be reduced to form the corresponding 1,3-naphthalenedimethanol. Due to the high oxidation state of the carboxylic acid carbon, this transformation requires powerful reducing agents. libretexts.org

Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for the reduction of carboxylic acids to primary alcohols. libretexts.orgCurrent time information in Bangalore, IN. The reaction proceeds via the addition of a hydride ion to the carbonyl carbon. libretexts.org Following the reduction, a hydrolysis step is necessary to liberate the diol from its metal salt intermediate. libretexts.org Diborane (B₂H₆) is another reagent capable of reducing carboxylic acids in a similar manner. libretexts.org In contrast, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids. Current time information in Bangalore, IN.

| Starting Material | Reducing Agent | Product | Reference |

| This compound | Lithium aluminum hydride (LiAlH₄) | 1,3-Naphthalenedimethanol | libretexts.orgCurrent time information in Bangalore, IN. |

| This compound | Diborane (B₂H₆) | 1,3-Naphthalenedimethanol | libretexts.org |

Oxidation to Naphthalene Tetracarboxylic Acids

Further oxidation of this compound can lead to the formation of naphthalene tetracarboxylic acids. This process involves the oxidation of the naphthalene ring system itself. Because the starting material is already in a high oxidation state, this conversion typically requires strong oxidizing agents. libretexts.orgCurrent time information in Bangalore, IN. Commonly employed reagents for this type of oxidation include potassium permanganate (B83412), nitric acid, and hydrogen peroxide. Current time information in Bangalore, IN. The specific isomer of the resulting tetracarboxylic acid will depend on the reaction conditions and the directing effects of the existing carboxyl groups.

| Starting Material | Oxidizing Agent | Potential Product Class | Reference |

| This compound | Potassium permanganate | Naphthalene tetracarboxylic acid | Current time information in Bangalore, IN. |

| This compound | Nitric acid | Naphthalene tetracarboxylic acid | Current time information in Bangalore, IN. |

| This compound | Hydrogen peroxide | Naphthalene tetracarboxylic acid | Current time information in Bangalore, IN. |

Synthesis of Naphthalenedicarboxylic Acid Dichloride Derivatives

The conversion of this compound to its corresponding diacyl chloride, 1,3-naphthalenedicarbonyl dichloride, is a crucial step for producing various derivatives, such as polyamides and polyarylates. google.com Acyl chlorides are significantly more reactive than their parent carboxylic acids.

A modern method for this synthesis involves reacting the naphthalenedicarboxylic acid with a chlorinating agent in a solvent containing tetrahydrofuran (B95107) (THF). google.com The reaction is carried out at a temperature between 20°C and 75°C. google.com The productivity and purity of this process can be enhanced by performing the reaction in the presence of a catalyst, such as N,N-disubstituted formamide (B127407). google.com This catalytic approach is analogous to the Vilsmeier-Haack reaction conditions often used for converting carboxylic acids to acid chlorides with reagents like thionyl chloride. researchgate.net Other traditional chlorinating agents used for similar transformations include phosphorus(V) chloride. researchgate.net

| Starting Material | Reagents | Conditions | Product | Reference |

| Naphthalenedicarboxylic acid | Chlorinating agent | Solvent: Tetrahydrofuran (THF), Temp: 20-75°C | Naphthalenedicarboxylic acid dichloride | google.com |

| Naphthalenedicarboxylic acid | Chlorinating agent, N,N-disubstituted formamide (catalyst) | Solvent: THF, Temp: 20-75°C | High-purity naphthalenedicarboxylic acid dichloride | google.com |

| Isophthalic/Terephthalic acid (analogous) | Thionyl chloride, DMF (catalyst) | Vilsmeier-Haack conditions | Corresponding diacyl chloride | researchgate.net |

| Isophthalic/Terephthalic acid (analogous) | Phosphorus(V) chloride | - | Corresponding diacyl chloride | researchgate.net |

Coordination Chemistry and Supramolecular Assemblies of 1,3 Naphthalenedicarboxylic Acid

Ligand Design Principles and Coordination Modes of 1,3-Naphthalenedicarboxylic Acid

The utility of this compound as a building block in coordination chemistry is fundamentally governed by its distinct structural characteristics. As a ligand, its design principles are rooted in its rigidity and geometry. The naphthalene (B1677914) backbone provides a stiff and planar scaffold, which limits conformational freedom and promotes the formation of ordered, crystalline materials.

The key feature of 1,3-H₂ndc is the 120° angle between the two carboxylate groups. This "bent" or "V-shaped" geometry is a crucial design element that prevents the formation of simple linear chains often seen with its linear isomers. Instead, it encourages the assembly of more complex, higher-dimensional networks. This angular disposition makes it an ideal candidate for constructing frameworks with unique topologies and pore environments.

The carboxylate functional groups are the primary sites for coordination with metal ions. The deprotonated 1,3-naphthalenedicarboxylate (1,3-ndc²⁻) ligand can adopt a variety of coordination modes, which adds to its versatility. These modes are influenced by factors such as the nature of the metal ion, the solvent system used, and the presence of ancillary ligands. Common coordination modes observed for carboxylate groups include:

Monodentate: One oxygen atom coordinates to a single metal center.

Bidentate Chelating: Both oxygen atoms of a single carboxylate group coordinate to the same metal center.

Bidentate Bridging: The two oxygen atoms of a single carboxylate group bridge two different metal centers. This can occur in either a syn-syn, syn-anti, or anti-anti conformation.

The combination of its rigid, angular structure and the flexible coordination behavior of its carboxylate groups allows this compound to act as a versatile linker in the programmed assembly of sophisticated supramolecular structures.

Synthesis and Structural Elucidation of Coordination Polymers Incorporating this compound

The synthesis of coordination polymers using this compound typically involves solvothermal or hydrothermal methods. These techniques utilize elevated temperatures and pressures to increase the solubility of the reactants and facilitate the crystallization of the final product. The choice of solvent (e.g., N,N-dimethylformamide, ethanol, water) and the reaction temperature are critical parameters that can influence the final structure and dimensionality of the polymer.

Dimensionality and Connectivity in this compound-Based Coordination Polymers

The angular nature of the 1,3-H₂ndc ligand is a determining factor in the final dimensionality of the resulting coordination polymers. By connecting to metal ions or metal-containing secondary building units (SBUs), these V-shaped linkers can generate structures of varying complexity, from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks.

For instance, the combination of 1,3-H₂ndc with lanthanide ions has been shown to produce a series of isostructural 3D coordination polymers. In a notable example, lanthanide ions (like Nd³⁺ and Sm³⁺) react with 1,3-H₂ndc under hydrothermal conditions to form complex 3D frameworks. In these structures, the 1,3-ndc²⁻ ligands link dimeric lanthanide units, creating a robust, interconnected network. The specific connectivity and dimensionality are dictated by the coordination preferences of the metal ion and the bridging modes adopted by the ligand.

Table 1: Example of a Coordination Polymer Based on this compound

| Property | Description |

|---|---|

| Compound Formula | [Nd₂(ndc)₃(H₂O)₂]·H₂O |

| Metal Ion | Neodymium (Nd³⁺) |

| Ligand | 1,3-Naphthalenedicarboxylate (ndc²⁻) |

| Synthesis Method | Hydrothermal |

| Dimensionality | 3D Framework |

| Connectivity | Each dimeric Nd₂ unit is connected to eight other dimers by twelve 1,3-ndc²⁻ ligands, resulting in a (8,12)-connected network. |

Metal-Organic Frameworks (MOFs) Derived from this compound

Metal-organic frameworks are a subclass of coordination polymers characterized by their porous nature. The design of MOFs using 1,3-H₂ndc leverages the ligand's rigid and angular geometry to create frameworks with defined pore structures and high surface areas.

Design and Synthesis of this compound-Based MOFs

The design of MOFs using 1,3-H₂ndc follows the principles of reticular chemistry, where molecular building blocks (metal nodes and organic linkers) are chosen to self-assemble into a pre-determined network topology. The V-shape of the 1,3-H₂ndc ligand is particularly useful for targeting specific non-standard topologies that are inaccessible with linear linkers.

Synthesis is typically achieved via solvothermal reactions, where the metal salt and 1,3-H₂ndc are heated in a suitable solvent. The reaction conditions, including temperature, time, and the molar ratio of reactants, are carefully controlled to obtain a crystalline, phase-pure MOF.

Structural Diversity and Topology of this compound-Based MOFs

The combination of 1,3-H₂ndc with different metal centers leads to significant structural diversity. For example, two 3D lanthanide MOFs, specifically with Pr³⁺ and Nd³⁺, have been synthesized that exhibit a novel topological net. In these frameworks, the metal ions form a binuclear secondary building unit, [Ln₂(COO)₆], which is then interconnected by the V-shaped 1,3-ndc²⁻ ligands.

Topological analysis, which simplifies the complex structure into a network of nodes and linkers, is used to classify and understand these frameworks. The Pr³⁺ and Nd³⁺ MOFs were identified as having a novel (4,10)-connected topology , a complex arrangement that highlights the structure-directing influence of the 1,3-H₂ndc ligand.

Table 2: Structural Properties of a MOF Derived from this compound

| Property | Description |

|---|---|

| Compound Formula | [Pr₂(ndc)₃(H₂O)₂]·DMF |

| Metal Ion | Praseodymium (Pr³⁺) |

| Ligand | 1,3-Naphthalenedicarboxylate (ndc²⁻) |

| Synthesis Method | Solvothermal |

| Dimensionality & Topology | 3D Framework with a novel (4,10)-connected net |

| Structural Features | Contains binuclear [Pr₂(COO)₆] secondary building units linked by 1,3-ndc²⁻ ligands. |

Tailoring Porosity and Surface Area in this compound-Based MOFs

A primary goal in MOF chemistry is the ability to control the porosity and surface area of the material for applications in gas storage, separation, and catalysis. While detailed studies on tuning the porosity specifically for 1,3-H₂ndc-based MOFs are emerging, the general principles of MOF design apply.

The porosity of these materials is an intrinsic result of the network's topology. The size and shape of the pores are determined by the length and angle of the 1,3-H₂ndc linker and the geometry of the metal-based SBU. The Brunauer-Emmett-Teller (BET) method, based on nitrogen adsorption isotherms, is commonly used to measure the specific surface area of these porous materials. By carefully selecting the metal node and synthesis conditions, it is possible to create frameworks with tailored pore sizes and high internal surface areas, making them promising candidates for various applications.

Investigating the Influence of Isomeric Naphthalenedicarboxylic Acid Linkers on Framework Formation and Properties

The isomeric positioning of carboxylate groups on the naphthalene backbone of naphthalenedicarboxylic acid (NDC) linkers plays a pivotal role in dictating the final architecture and properties of metal-organic frameworks (MOFs). The specific geometry and connectivity endowed by each isomer direct the assembly of metal-organic building blocks into distinct framework topologies with varying characteristics. A systematic investigation into this structure-property relationship reveals how subtle changes in the linker's substitution pattern can lead to profound differences in the resulting materials.

A notable study in this area explored the synthesis of Group 13 metal-organic frameworks using four different naphthalenedicarboxylic acid isomers: 1,4-NDC, 1,8-NDC, 2,3-NDC, and 2,6-NDC, with gallium (Ga³⁺) and aluminum (Al³⁺) as the metal ions. nih.govrsc.org This research provides a clear illustration of how linker isomerism governs the formation of diverse framework structures. nih.govrsc.org

When gallium was used, each NDC isomer led to a unique structural outcome. nih.govrsc.org With 1,4-NDC, a MIL-53 type structure, specifically [Ga(OH)(1,4-ndc)]·2H₂O, was formed. nih.gov This framework, however, was found to be non-breathing and non-porous to nitrogen, though it exhibited a significant water adsorption capacity. nih.gov In contrast, the 1,8-NDC linker resulted in a dense, new layered structure, [Ga(OH)(1,8-ndc)]. nih.gov The 2,3-NDC and 2,6-NDC linkers yielded frameworks, [Ga₂(OH)₄(2,3-ndc)]·H₂O and [Ga(OH)(2,6-ndc)]·H₂O, that were isoreticular to the known structures of CAU-15 and MIL-69, respectively. nih.govrsc.org These latter two frameworks were also non-porous to nitrogen but demonstrated the ability for reversible dehydration. nih.gov

The study was extended to aluminum-based MOFs, revealing both similarities and differences. nih.govrsc.org The Al-containing counterparts for the 1,8-NDC and 2,3-NDC linkers were successfully synthesized and found to be isostructural to the gallium-based frameworks. nih.gov A key finding was that the aluminum-based coordination polymers exhibited higher thermal stability compared to their gallium analogues. nih.govrsc.org

The diverse outcomes of these syntheses underscore the critical influence of the geometric constraints imposed by the different NDC isomers. The angle between the carboxylate groups and their relative positions on the rigid naphthalene core directly influence the coordination environment around the metal center and the resulting network topology.

The following tables summarize the key findings from the comparative study of Ga- and Al-based MOFs with different NDC linkers.

Table 1: Frameworks Synthesized with Gallium (Ga³⁺) and Isomeric Naphthalenedicarboxylic Acid Linkers

| NDC Isomer | Chemical Formula | Framework Type | Porosity (N₂) | Water Adsorption | Thermal Stability (°C) |

| 1,4-naphthalenedicarboxylic acid | [Ga(OH)(1,4-ndc)]·2H₂O | MIL-53 type (non-breathing) | Non-porous | ~155 mg/g | 240 |

| 1,8-naphthalenedicarboxylic acid | [Ga(OH)(1,8-ndc)] | New layered structure (dense) | Not porous | Not reported | Not reported |

| 2,3-naphthalenedicarboxylic acid | [Ga₂(OH)₄(2,3-ndc)]·H₂O | Isoreticular to CAU-15 | Non-porous | Reversible dehydration | Not reported |

| 2,6-naphthalenedicarboxylic acid | [Ga(OH)(2,6-ndc)]·H₂O | Isoreticular to MIL-69 | Non-porous | Reversible dehydration | Not reported |

Data sourced from Rabe et al. (2020) nih.govrsc.org

Table 2: Comparison of Isostructural Aluminum (Al³⁺) and Gallium (Ga³⁺) Frameworks

| NDC Isomer | Al-based Compound | Ga-based Compound | Structural Relationship | Key Property Difference |

| 1,8-naphthalenedicarboxylic acid | [Al(OH)(1,8-ndc)] | [Ga(OH)(1,8-ndc)] | Isostructural | Al-MOF has higher thermal stability |

| 2,3-naphthalenedicarboxylic acid | [Al₂(OH)₄(2,3-ndc)]·H₂O | [Ga₂(OH)₄(2,3-ndc)]·H₂O | Isostructural | Al-MOF has higher thermal stability |

Data sourced from Rabe et al. (2020) nih.govrsc.org

These findings highlight that while the fundamental principles of coordination chemistry guide the self-assembly process, the specific isomeric form of the naphthalenedicarboxylic acid linker is a crucial determinant of the final framework's structure and, consequently, its physical and chemical properties. This understanding is essential for the rational design of new MOFs with tailored architectures and functionalities.

Applications of 1,3 Naphthalenedicarboxylic Acid in Advanced Materials Science

Role of 1,3-Naphthalenedicarboxylic Acid as a Monomer in Polymer Science

This compound is an aromatic dicarboxylic acid featuring two carboxylic acid groups at the 1- and 3-positions of a naphthalene (B1677914) ring. This specific substitution pattern results in a non-linear or "bent" molecular geometry. This contrasts sharply with its linear isomers, such as 2,6-naphthalenedicarboxylic acid, where the functional groups are positioned symmetrically across the naphthalene nucleus. This structural distinction is fundamental to its role in polymer science, as the introduction of this kinked monomer into a polymer backbone significantly influences the resulting material's physical and chemical properties. It serves as a valuable building block in the synthesis of various polymers, allowing for the precise tuning of polymer architecture and function.

Incorporation as a Comonomer in Polyester (B1180765) Synthesis

In polyester synthesis, dicarboxylic acids are reacted with diols in a polycondensation reaction. While common aromatic dicarboxylic acids like terephthalic acid and 2,6-naphthalenedicarboxylic acid are used to create highly crystalline, rigid polymers, this compound is incorporated as a comonomer to intentionally disrupt this regularity. This disruption of the polymer chain's linearity alters key properties such as crystallinity, solubility, and thermal characteristics.

Polyethylene (B3416737) terephthalate (B1205515) (PET) is a widely used polyester derived from terephthalic acid and ethylene (B1197577) glycol. A related high-performance polyester, polyethylene naphthalate (PEN), is typically synthesized using naphthalene-2,6-dicarboxylic acid and ethylene glycol. PEN exhibits superior strength, thermal resistance, and gas barrier properties compared to PET, owing to the rigid and planar nature of the naphthalene-2,6-dicarboxylate unit.

When this compound is introduced as a comonomer into PET or PEN systems, it modifies the polymer backbone with its asymmetric, non-linear structure. This incorporation disrupts the chain packing and hinders crystallization. The result is a copolyester with:

Reduced Crystallinity: The kinks in the polymer chain prevent the close alignment required for the formation of large, ordered crystalline domains.

Lower Melting Point (Tm) and Glass Transition Temperature (Tg): The less-ordered structure requires less thermal energy to transition from a crystalline to a molten state or from a glassy to a rubbery state.

Enhanced Solubility: The reduced crystallinity often leads to improved solubility in common organic solvents, which can be advantageous for processing.

Modified Mechanical Properties: While tensile strength might decrease due to lower crystallinity, flexibility and toughness can be improved.

The blending of PET and PEN is itself a subject of research for applications such as scintillators for detecting ionizing radiation, where the combination of materials can offer synergistic benefits in light yield and response time. The use of this compound as a comonomer provides a chemical method to achieve similar modifications to the base polymer's properties, offering another route to tailor-made materials.

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. They are synthesized through the polycondensation of an aromatic dicarboxylic acid with an aromatic diamine. The properties of the resulting aramid are heavily dependent on the structure of the monomers.

The use of linear, symmetrical monomers like terephthalic acid results in rigid-rod polymers with high crystallinity and low solubility (e.g., Kevlar). Incorporating a bent monomer like this compound into an aromatic polyamide formulation has a significant impact:

It disrupts the hydrogen bonding and chain packing that give aramids their characteristic rigidity.

This leads to polymers with improved solubility in polar aprotic solvents.

The resulting aramids are typically amorphous, with lower glass transition temperatures compared to their linear counterparts.

This enhanced processability allows them to be cast into flexible and tough films from solution.

By strategically replacing a portion of the traditional linear dicarboxylic acids with the 1,3-naphthalene isomer, manufacturers can engineer "meta-aramids" with a balance of thermal stability and processability.

Polyesterimide resins are advanced polymers that combine the excellent thermal stability and chemical resistance of polyimides with the processability and flexibility of polyesters. They are characterized by the presence of both ester and imide linkages in their polymer backbone. These resins are often used in high-temperature applications, such as wire enamels and insulating coatings.

The synthesis can involve the reaction of a diacid with a diamine that also contains ester linkages, or similar multi-step pathways. The choice of dicarboxylic acid is critical to the final properties. While many formulations use trimellitic anhydride-based derivatives, the incorporation of other aromatic diacids like this compound can be used to fine-tune performance. Introducing the non-linear 1,3-isomer can:

Improve the solubility of the polyesterimide resin in organic solvents, simplifying the application of coatings.

Enhance the flexibility of the final cured coating, making it more resistant to cracking upon thermal cycling or mechanical stress.

Maintain a high level of thermal stability due to the inherent robustness of the naphthalene ring.

Liquid crystal polymers (LCPs) are materials that exhibit properties between those of a conventional liquid and a solid crystal. Their unique characteristics arise from the presence of rigid, rod-like structural units, known as mesogens, in the polymer backbone. These mesogens can self-align to form ordered domains. Naphthalene-2,6-dicarboxylic acid is a classic example of a monomer used to create mesogenic units due to its linear, rigid geometry.

In contrast, the bent structure of this compound acts as a "kink" that disrupts the formation of liquid crystalline phases. Therefore, it is not used to form the rigid mesogenic segments. Instead, its value lies in its use as a component of the flexible "spacer" segments in block copolymers. In a liquid crystal block copolymer, rigid mesogenic blocks are linked by flexible blocks. By incorporating this compound into the polyester or polyamide spacer segments, researchers can:

Precisely control the flexibility and conformation of the non-liquid crystalline blocks.

Influence the temperature range over which the liquid crystalline phases are stable.

This allows for the design of advanced materials where the self-assembly and responsive properties of the liquid crystal domains are finely tuned by the structure of the flexible spacer.

Influence of this compound on Polymerization Kinetics and Thermodynamics

The incorporation

Impact of this compound on Polymer Microstructure and Macromolecular Architecture

The incorporation of this compound as a monomer or comonomer in polymers, especially polyesters, has a profound effect on their microstructure. Unlike the linear and symmetrical 2,6-naphthalenedicarboxylic acid, which tends to produce highly ordered and crystalline polymers, the asymmetric, kinked structure of 1,3-NDCA disrupts polymer chain regularity.

Modulation of Polymer Performance Characteristics via this compound Incorporation

The structural changes induced by 1,3-NDCA directly translate to modifications in the physical and performance properties of the resulting polymers.

The disruption of chain symmetry by 1,3-NDCA significantly impacts the crystallization kinetics and thermal properties of polymers. Generally, the introduction of non-linear monomers like 1,3-NDCA or isophthalic acid leads to a decrease in the crystallization rate. researchgate.netresearchgate.net This is because the irregular chain structure requires more time and energy to organize into an ordered crystalline lattice.

Crystallization Behavior : Polymers derived from 1,3-NDCA are expected to be slow to crystallize or even amorphous, especially when it is present in higher concentrations. researchgate.net This contrasts with polymers made from linear, symmetrical monomers like terephthalic acid or 2,6-naphthalenedicarboxylic acid, which are known to crystallize easily. researchgate.net

Thermal Properties : The rigid naphthalene unit can increase the glass transition temperature (Tg) of the polymer compared to its aliphatic or even terephthalate-based counterparts, as it restricts segmental motion of the polymer chains. However, the reduced crystallinity typically leads to a lower melting temperature (Tm) and a broader melting range. Copolyesters incorporating other naphthalenedicarboxylic acid isomers have demonstrated enhanced thermal properties, such as a higher Tg, which is a desirable trait for applications requiring stability at elevated temperatures. researchgate.net

Table 1: Comparative Thermal Properties of Polyesters with Different Aromatic Diacids

| Diacid Monomer | Expected Polymer Structure | Expected Crystallinity | Expected Glass Transition Temp. (Tg) | Expected Melting Temp. (Tm) |

| This compound | Kinked, Asymmetric | Amorphous / Low | Increased | Lowered / Broad |

| 2,6-Naphthalenedicarboxylic Acid | Linear, Symmetric | High | High | High |

| Terephthalic Acid (TPA) | Linear, Symmetric | High | Moderate | High |

| Isophthalic Acid (IPA) | Kinked, Asymmetric | Amorphous / Low | Increased | Lowered / Broad |

Note: This table is based on established principles of polymer chemistry. The properties for 1,3-NDCA polymers are projected based on its structure and data from analogous systems.

The mechanical properties of polymers are intrinsically linked to their microstructure. The introduction of 1,3-NDCA creates a less crystalline and more amorphous polymer, which in turn modifies its mechanical response.

Tensile Strength and Modulus : Highly crystalline polymers generally exhibit high tensile strength and modulus due to the strong intermolecular forces within the ordered crystalline regions. By reducing crystallinity, the incorporation of 1,3-NDCA would likely lead to lower tensile strength and stiffness compared to polymers made from 2,6-NDCA.

Flexibility and Toughness : The amorphous regions in a polymer contribute to its flexibility and toughness (the ability to absorb energy and deform without fracturing). Therefore, polymers containing 1,3-NDCA are expected to be more flexible and potentially tougher than their highly crystalline counterparts. Studies on copolyesters with other naphthalene isomers have shown that mechanical properties like Young's modulus and yield stress can be significantly improved through copolymerization. researchgate.net

Barrier properties in polymers are crucial for applications like food packaging and protective films. These properties are governed by the density of the polymer matrix and the tortuosity of the path that a permeating molecule must travel.

The effect of 1,3-NDCA on barrier properties is complex. On one hand, the reduction in crystallinity creates more amorphous regions, which are generally more permeable to gases like oxygen than highly ordered crystalline regions. This would suggest a potential decrease in barrier performance. On the other hand, the bulky, rigid naphthalene ring itself occupies significant volume and can reduce the mobility of polymer chain segments, potentially decreasing the free volume within the material. This can create a more tortuous path for gas molecules to navigate, thereby improving barrier properties. Research on copolyesters containing the 2,6-NDA isomer has shown that the presence of the naphthalene ring can lead to superior barrier properties compared to standard polyesters like PET. researchgate.net The net effect for a 1,3-NDCA-containing polymer would depend on the balance between reduced crystallinity and the space-filling nature of the naphthalene moiety.

Catalytic Applications of this compound-Derived Materials

Beyond its role in modifying bulk polymers, this compound is a valuable building block for creating advanced functional materials, particularly for catalysis.

Heterogeneous Catalysis with this compound-Based Metal-Organic Frameworks

The non-linear, angular disposition of the two carboxylate groups in 1,3-NDCA leads to the formation of MOFs with unique and complex three-dimensional structures, distinct from those formed by linear linkers. These MOFs can be employed as heterogeneous catalysts, offering several advantages over traditional homogeneous catalysts. nih.gov

High Surface Area : The porous nature of MOFs provides an exceptionally high internal surface area, exposing a large number of active metal sites for catalysis.

Tunable Active Sites : The metal nodes within the MOF structure can act as Lewis acid sites, which are effective in catalyzing various organic reactions, such as the esterification of fatty acids for biodiesel production. nih.govijesd.org

Shape Selectivity : The well-defined and uniform pore sizes of MOFs can impart shape selectivity to the catalytic process, allowing only reactants of a certain size and shape to access the active sites.

Stability and Reusability : As solid materials, MOF catalysts can be easily separated from the reaction mixture by filtration or centrifugation and can be reused for multiple reaction cycles, which is economically and environmentally beneficial. nih.govchemrxiv.org A hot filtration test can confirm the true heterogeneous nature of the catalyst. nih.gov

Table 2: Features of 1,3-NDCA-Based MOFs in Heterogeneous Catalysis

| Feature | Description | Relevance to Catalysis |

| Structural Role of 1,3-NDCA | Acts as a rigid, angular organic linker connecting metal nodes. | Defines the framework's topology, pore dimensions, and chemical environment. |

| Active Sites | Metal ion clusters coordinated by the carboxylate groups of 1,3-NDCA. | Function as catalytic centers (e.g., Lewis acids) for chemical transformations. |

| Porosity | High internal surface area with uniform, tunable pores. | Maximizes reactant access to active sites and can enable shape-selective catalysis. |

| Catalyst Type | Solid, crystalline material (Heterogeneous). | Facilitates easy separation from products and allows for catalyst recycling. nih.gov |

| Potential Applications | Esterification, degradation of pollutants, fine chemical synthesis. ijesd.orgchemrxiv.org | Versatility in promoting various organic reactions under controlled conditions. |

Evaluation of Catalytic Activity and Selectivity in MOF Systems

Currently, there is a notable absence of published research evaluating the catalytic activity and selectivity of Metal-Organic Frameworks (MOFs) that specifically incorporate this compound as the primary organic linker. Scientific investigations into the catalytic applications of naphthalenedicarboxylate-based MOFs have predominantly centered on other isomers, such as 1,4-NDC and 2,6-NDC. For instance, MOFs like UiO-66-NDC, which uses the 1,4-isomer, have been studied for their photocatalytic capabilities in degrading dyes. chemrxiv.org Similarly, MOFs constructed from 2,6-naphthalenedicarboxylic acid have been explored for their potential in catalytic processes like dye degradation. rsc.org

The evaluation of catalytic performance in these related MOF systems typically involves a range of standard analytical techniques. Researchers often employ methods such as gas chromatography or high-performance liquid chromatography to monitor the conversion of reactants and the formation of products over time. This allows for the calculation of key metrics like reaction yield and turnover frequency (TOF), which quantifies the number of substrate molecules converted per catalytic site per unit of time.

Selectivity, another crucial parameter, is determined by analyzing the product distribution to ascertain the catalyst's preference for forming a specific product among several possibilities. For example, in oxidation reactions, a highly selective catalyst will preferentially yield the desired oxidized product while minimizing the formation of byproducts.

While these methodologies are standard for evaluating MOF catalysts, their application to systems based on this compound has not been documented. The distinct angular geometry of the 1,3-isomer compared to its linear counterparts could lead to unique pore structures and active site accessibility, which would necessitate a thorough and dedicated investigation to understand its specific catalytic behavior. The lack of such studies means that data tables and detailed research findings on the catalytic activity and selectivity of these specific MOFs are not available in the current body of scientific literature.

Exploration of Reaction Mechanisms in this compound-Mediated Catalysis

The exploration of reaction mechanisms provides fundamental insights into how a catalyst facilitates a chemical transformation. For Metal-Organic Frameworks (MOFs), understanding the mechanism involves identifying the active catalytic sites, the nature of substrate-catalyst interactions, and the elementary steps of the reaction pathway. However, due to the absence of studies on the catalytic applications of MOFs constructed from this compound, no specific reaction mechanisms have been proposed or investigated for this class of materials.

In the broader context of MOF catalysis, reaction mechanisms are often elucidated through a combination of experimental and computational methods. For photocatalysis in some naphthalenedicarboxylate-based MOFs, a general proposed mechanism involves the transfer of electrons from the Highest Occupied Molecular Orbital (HOMO), often located on the organic linker, to the Lowest Unoccupied Molecular Orbital (LUMO), which may be associated with the metal-oxo clusters, upon light irradiation. researchgate.net This charge separation is a key step that initiates the catalytic cycle.

The active sites in MOFs can be the metal nodes (acting as Lewis acids), the organic linkers (which can be functionalized to have Brønsted acidic or basic sites), or guest species encapsulated within the pores. mdpi.com For instance, in some zirconium-based MOFs, unsaturated Zr sites are believed to play a crucial role by interacting with and activating substrate molecules like CO2. mdpi.com

Investigating these mechanisms often involves:

In-situ spectroscopy: Techniques like DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) and X-ray Absorption Spectroscopy (XAS) can monitor the catalyst and adsorbed molecules under reaction conditions, providing information on intermediate species.

Kinetic studies: Analyzing how reaction rates change with varying concentrations of reactants and catalyst can help to build a kinetic model consistent with a proposed mechanism.

Computational modeling: Density Functional Theory (DFT) calculations are frequently used to model the catalyst structure, determine the energetics of substrate binding, and map out the energy profile of potential reaction pathways. researchgate.net

While these approaches are well-established for studying other MOF systems, they have not yet been applied to MOFs synthesized with this compound. The specific influence of the 1,3-linker's geometry on the electronic structure, the nature of the metal-linker coordination, and the accessibility of active sites remains a subject for future research. Without dedicated studies, any discussion of reaction mechanisms for this particular system would be purely speculative.

Computational and Theoretical Investigations of 1,3 Naphthalenedicarboxylic Acid

Quantum Chemical Studies of Electronic Structure and Reactivity of 1,3-Naphthalenedicarboxylic Acid

Quantum chemical calculations, primarily using Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental to understanding the intrinsic properties of a molecule like this compound. These studies elucidate the relationships between a molecule's geometric structure and its electronic characteristics.

Detailed quantum chemical investigations on the isolated this compound molecule are not extensively reported in the provided literature. However, the methodologies are well-established, and studies on analogous compounds like naphthalene (B1677914) provide a clear indication of the expected outcomes. Key parameters derived from these calculations include:

Molecular Geometry: Optimization of bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests a molecule is more reactive.

Charge Distribution: Analysis of the charge distribution within the molecule, often through Natural Bond Orbital (NBO) analysis, helps identify reactive sites, such as the acidic protons of the carboxylic groups and the electron-rich aromatic system.

For the parent naphthalene (C₁₀H₈) molecule, DFT calculations have been used to determine its electronic properties. These findings serve as a baseline for understanding how the addition of two carboxylic acid groups at the 1 and 3 positions would alter the electronic landscape, primarily by withdrawing electron density from the aromatic rings and introducing highly polar regions.

Table 1: Calculated Electronic Properties of Naphthalene using DFT/aug-cc-pVQZ This table presents data for the parent compound, naphthalene, as a reference for the electronic properties of the core aromatic structure.

| Property | Calculated Value | Reference |

| HOMO Energy | -6.13 eV | |

| LUMO Energy | -1.38 eV | |

| HOMO-LUMO Gap | 4.75 eV |

The introduction of carboxyl groups is expected to lower the energy of both the HOMO and LUMO, potentially altering the energy gap and significantly influencing the molecule's reactivity and its interactions in larger systems.

Molecular Modeling and Simulation of this compound-Based Materials

The utility of this compound as a building block, or "linker," for constructing porous crystalline materials known as metal-organic frameworks (MOFs) is a major focus of theoretical investigation. Molecular modeling allows researchers to simulate the structure and function of these complex materials, accelerating their discovery and optimization for various applications.

The geometry of the organic linker is a primary determinant of the final topology of a MOF. The "bent" or angular nature of this compound, as opposed to its linear isomers (like the 1,4- or 2,6-isomers), predisposes it to form specific types of network structures. Computational methods are used to predict how these linkers will coordinate with metal-ion clusters (secondary building units, or SBUs).

Recent advancements have focused on high-throughput computational screening and machine learning to predict the feasibility and properties of MOFs before synthesis. These models can take linker information, such as its chemical structure, and metal identity as input to predict whether a resulting MOF will be porous and accessible to guest molecules. For example, a random forest classifier model has demonstrated over 80% accuracy in predicting guest accessibility based solely on the 2D structure of the linker and the nature of the metal. Another approach uses deep learning with 3D convolutional neural networks (CNNs) that analyze the spatial features of metal-linker building blocks to predict properties like the pore limiting diameter with high accuracy (R² of 0.86). These computational tools provide powerful, high-level predictions about the outcome of linker-metal coordination without the need for costly and time-consuming experimental work.

Understanding the self-assembly process of MOFs is critical for controlling the synthesis of desired structures. Computational simulations can offer insights into the kinetic and thermodynamic factors that govern MOF formation. For instance, in systems with multiple competing linkers, simulations can help discern why a particular network topology (a kinetic product) might form preferentially over another (the thermodynamic product). By simulating the reaction conditions, researchers can understand how to steer the synthesis towards the desired outcome, such as by using seeding to favor the formation of the more stable thermodynamic product.

Furthermore, simulations are employed to study the reactivity of the synthesized MOFs, which can be considered a form of post-synthesis derivatization or degradation. Theoretical studies have investigated how reactive gases interact with the functional groups on organic linkers. For example, DFT calculations have been used to evaluate the reaction energies between acid gases (like NO₂ and SO₂) and linkers similar to naphthalenedicarboxylic acid. These simulations reveal that certain functional groups can provide energetically favorable pathways for MOF degradation, highlighting the need to balance desired functionality with material stability.

A primary application of MOFs is in gas storage and separation, and theoretical studies are crucial for understanding and predicting their performance. Grand Canonical Monte Carlo (GCMC) simulations are a particularly powerful tool for this purpose. GCMC simulations can predict gas adsorption isotherms, which show the amount of gas a material can store at different pressures.

These simulations provide key insights that are difficult to obtain experimentally:

Adsorption Selectivity: By simulating the adsorption of different gases in a mixture (e.g., CO₂/N₂ or CO₂/CH₄), researchers can calculate the selectivity of the MOF for one gas over another using methods like Ideal Adsorbed Solution Theory (IAST).

Heats of Adsorption: Calculations can determine the strength of the interaction between the gas molecules and the MOF framework, a critical parameter for designing efficient gas separation processes.

Binding Site Identification: Molecular modeling can pinpoint the exact locations within the MOF pore structure where gas molecules prefer to bind. DFT calculations have revealed that for some MOFs, interactions with the π-conjugated system of the aromatic linker can be primary adsorption sites for certain hydrocarbons.

While specific GCMC simulation data for a MOF made purely from this compound is not detailed in the search results, the general findings for naphthalenedicarboxylate-based MOFs indicate that their tunable properties are of great interest for creating materials tailored for specific gas separation needs. Computational studies on various MOFs show that properties like high surface area, pore volume, and the presence of specific functional groups are key factors in achieving high gas uptake and selectivity.

Analytical and Characterization Techniques for 1,3 Naphthalenedicarboxylic Acid and Its Derivatives

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the detailed structural elucidation of 1,3-naphthalenedicarboxylic acid and its derivatives. These techniques rely on the interaction of electromagnetic radiation with the molecules to provide information about their atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are vital for the structural confirmation of this compound.

In the ¹H NMR spectrum, the chemical shifts of the protons are influenced by their local electronic environment. For this compound, the aromatic protons are expected to resonate in the downfield region, typically between δ 7.5 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents. The acidic protons of the two carboxylic acid groups are highly deshielded and typically appear as broad singlets in the δ 10-13 ppm range, a characteristic feature of carboxylic acids.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbons of the carboxylic acid groups are significantly deshielded and are expected to appear at approximately δ 170 ppm. The aromatic carbons will have distinct signals in the region of δ 120-140 ppm.

For derivatives of this compound, the specific chemical shifts will vary depending on the nature and position of the substituents on the naphthalene (B1677914) ring. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed for the unambiguous assignment of all proton and carbon signals, especially in complex derivatives.

Below is a table summarizing the expected NMR spectral data for this compound based on typical values for similar structures.

| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| Aromatic Protons | 7.5 - 8.5 | Multiplets | Naphthalene ring protons |

| Carboxylic Acid Protons | 10.0 - 13.0 | Broad Singlet | -COOH |

| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |

| Carbonyl Carbons | ~170 | -COOH |

| Aromatic Carbons | 120 - 140 | Naphthalene ring carbons |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₁₂H₈O₄, which corresponds to a molecular weight of approximately 216.19 g/mol . nih.gov In a mass spectrum, this would be observed as the molecular ion peak (M⁺).

Upon ionization in the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's structure. For carboxylic acids, common fragmentation pathways include the loss of a hydroxyl radical (•OH, mass = 17) and the loss of a carboxyl group (•COOH, mass = 45). For this compound, the following fragment ions would be expected:

[M - OH]⁺: Loss of a hydroxyl group, resulting in a peak at m/z 199.

[M - COOH]⁺: Loss of a carboxylic acid group, leading to a peak at m/z 171.

Decarboxylation: Loss of carbon dioxide (CO₂, mass = 44) can also occur, particularly from the fragment ions.

| Ion | m/z (mass-to-charge ratio) | Identity |

| [M]⁺ | ~216 | Molecular Ion |

| [M - OH]⁺ | ~199 | Loss of a hydroxyl radical |

| [M - COOH]⁺ | ~171 | Loss of a carboxyl group |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. For the analysis of this compound, a reversed-phase HPLC method is typically employed.

In a reversed-phase setup, a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase. The mobile phase often consists of a mixture of water (often acidified with an acid like trifluoroacetic acid or formic acid to suppress the ionization of the carboxylic acid groups and improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The components of the sample are separated based on their relative hydrophobicity; more polar compounds elute earlier, while less polar compounds are retained longer on the column.

The detection of this compound is typically achieved using a UV detector, as the naphthalene ring system is a strong chromophore, absorbing UV light. The wavelength of maximum absorbance for the naphthalene chromophore is usually around 254 nm. By comparing the retention time of the sample peak with that of a known standard, the compound can be identified. The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis and purity assessment.

A typical HPLC method for the analysis of this compound is summarized in the table below.

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature.

Thermal Gravimetric Analysis (TGA) for Thermal Stability

Thermal Gravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is particularly useful for determining the thermal stability and decomposition temperature of compounds like this compound.

In a TGA experiment, a small amount of the sample is placed in a pan and heated at a constant rate. The TGA instrument records the mass of the sample as the temperature increases. A plot of mass versus temperature, known as a TGA curve, is generated. The temperature at which the sample begins to lose mass indicates the onset of decomposition.

For aromatic carboxylic acids like the isomers of naphthalenedicarboxylic acid, the thermal decomposition typically occurs at temperatures above 300°C. The TGA curve for this compound would be expected to show a stable baseline up to its decomposition temperature, followed by a sharp drop in mass as the molecule breaks down into volatile products. The analysis of the TGA curve can provide valuable information about the thermal stability of the compound, which is an important property for its application in materials science, for example, as a monomer in the synthesis of heat-resistant polymers.

| Parameter | Description | Expected Value for Naphthalenedicarboxylic Acids |

| Decomposition Onset Temperature | The temperature at which significant mass loss begins. | > 300°C |

| Residue | The percentage of mass remaining at the end of the analysis. | Dependent on decomposition products and atmosphere. |

Crystallographic Analysis for Solid-State Structure Determination

The spatial arrangement of the carboxylic acid groups on the naphthalene core profoundly influences the resulting crystal structure. The non-linear disposition of these groups in the 1,3-isomer, for instance, is expected to lead to distinct packing arrangements and hydrogen-bonding networks compared to its linear counterparts like 2,6-naphthalenedicarboxylic acid.

To illustrate the depth of information obtainable from crystallographic studies, the structures of a closely related isomer, 2,3-naphthalenedicarboxylic acid, and a derivative, 1,3-di-naphthalen-1-yl-propan-2-one, are examined here.

Detailed Research Findings

Crystal Structure of 2,3-Naphthalenedicarboxylic Acid

A detailed crystallographic study of 2,3-naphthalenedicarboxylic acid reveals a monoclinic crystal system with the space group C2/c. nih.gov The molecules form stacks with the naphthalene cores oriented parallel to the (102) plane. nih.gov A key feature of the crystal structure is the formation of cyclic-dimer hydrogen bonds between the carboxylic acid groups of adjacent molecules, creating a robust network that links the molecular stacks. nih.gov The plane of the unique carboxylic acid group is twisted at a dihedral angle of 33.1° relative to the plane of the naphthalene core. nih.gov

The crystal structure of 2,3-naphthalenedicarboxylic acid is notably similar to that of o-phthalic acid, with the primary difference being the larger b-axis dimension in the former to accommodate the additional aromatic ring of the naphthalene system. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₈O₄ |

| Molecular Weight | 216.20 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell Dimensions | |

| a | 5.087(2) Å |

| b | 19.222(3) Å |

| c | 9.552(2) Å |

| α | 90° |

| β | 93.81(3)° |

| γ | 90° |

| Volume | 932.0(5) ų |

| Z | 4 |

| Temperature | 295 K |

Crystal Structure of 1,3-Di-naphthalen-1-yl-propan-2-one

The crystal structure of 1,3-di-naphthalen-1-yl-propan-2-one, a derivative containing naphthalene moieties, has been determined to be monoclinic with the space group P121/c1. researchgate.net This analysis provides insight into how the bulkier naphthalene groups influence the crystal packing.

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₃H₁₈O |

| Crystal System | Monoclinic |

| Space Group | P121/c1 |

| Unit Cell Dimensions | |

| a | 12.614(1) Å |

| b | 10.142(1) Å |

| c | 12.967(1) Å |

| α | 90° |

| β | 98.00(1)° |

| γ | 90° |

| Volume | 1642.7 ų |

| Z | 4 |

| Temperature | 193 K |

These examples underscore the power of crystallographic analysis in providing a fundamental understanding of the solid-state structures of naphthalene-based compounds. The precise bond lengths, bond angles, and intermolecular interactions derived from such studies are crucial for rationalizing the physical properties and for the design of new materials with desired functionalities.

Emerging Research Directions and Future Perspectives for 1,3 Naphthalenedicarboxylic Acid

Development of Novel and Sustainable Synthetic Methodologies

The production of 1,3-Naphthalenedicarboxylic acid has traditionally relied on the chemical oxidation of petroleum-derived precursors. A prevalent method involves the liquid-phase oxidation of 1,3-dimethylnaphthalene (B47081). molaid.com This process typically employs heavy metal and bromide catalysts in a lower fatty acid solvent under the presence of an oxygen-containing gas. molaid.com Another established laboratory-scale synthesis involves the oxidation of corresponding dimethylnaphthalenes using strong oxidizing agents like aqueous sodium dichromate. oup.com

While effective, these conventional methods present challenges related to sustainability, including the use of harsh reagents, heavy metal catalysts, and non-renewable feedstocks. The future of 1,3-NDA synthesis is trending towards greener and more efficient catalytic systems. Research is actively pursuing pathways that minimize environmental impact, a theme common to the production of many aromatic acids. A significant research thrust in the broader field is the use of biomass as a starting material. For instance, sustainable routes have been developed for other naphthalenedicarboxylic acid derivatives using lignocellulose-derived platform chemicals, suggesting a potential future pathway for bio-based 1,3-NDA. rsc.org The development of catalysts that can operate under milder conditions with higher selectivity remains a key objective.

| Method | Precursor | Oxidizing Agent/Catalyst | Key Conditions | Significance |

| Classical Oxidation | 1,3-Dimethylnaphthalene | Potassium permanganate (B83412) (KMnO₄) or Nitric acid (HNO₃) | Reflux in an acidic medium | Established, but uses harsh reagents. |

| Catalytic Oxidation | 1,3-Dialkylnaphthalene | Heavy metal and bromide catalysts | Liquid phase, C2-C6 fatty acid solvent, oxygen gas molaid.com | Industrial method, relies on heavy metals. |

| Dichromate Oxidation | 1,3-Dimethylnaphthalene | Aqueous sodium dichromate (Na₂Cr₂O₇) | Aqueous solution oup.com | Laboratory method, uses chromate. |

| Future Bio-based Route | Lignocellulose-derived chemicals | Heterogeneous catalysts (e.g., Zeolites) | Integrated catalytic processes rsc.org | Emerging sustainable approach for related NDAs. |

Exploration of Advanced MOF Architectures and Multifunctional Materials with Tunable Properties

Metal-Organic Frameworks (MOFs) are a class of highly porous materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic linker is crucial as it dictates the topology, porosity, and ultimate function of the MOF. While linear dicarboxylates like 2,6-NDA are widely used to create robust, porous structures, the bent geometry of 1,3-NDA offers exciting possibilities for creating novel MOF architectures. researchgate.net

The asymmetry of the 1,3-isomer is predicted to enable the formation of unique network topologies that are not accessible with its linear counterparts. This structural difference can influence key material properties, including gas sorption, catalytic activity, and luminescence. For instance, the specific geometry of 1,3-NDA could alter the π-π stacking interactions within the MOF structure, potentially tuning its ligand-centered luminescent properties for sensing applications.

Furthermore, the concept of mixed-linker MOFs, where linkers with different shapes and functionalities are used together, is an advanced strategy for creating materials with controlled dimensionality and morphology. nih.gov The use of a bent linker like 1,3-NDA in combination with linear linkers can direct the formation of 2D layered structures instead of 3D networks. nih.gov This control over dimensionality is critical for applications in areas like catalysis, where nanoscale and 2D materials often exhibit enhanced activity. nih.gov

| NDA Isomer | Carboxylate Positions | Molecular Geometry | Potential MOF Topology | Key Research Interest |

| 1,3-NDA | 1, 3 | Bent / Asymmetric | Novel topologies (e.g., sql, hcb nets) | Tunable luminescence, mixed-linker systems, catalysis nih.gov |

| 1,4-NDA | 1, 4 | Bent / Symmetric | Varied | Gas adsorption, polymer synthesis |

| 2,6-NDA | 2, 6 | Linear / Symmetric | Linear, rigid structures | High porosity for gas storage, high-performance polymers researchgate.net |

Integration in Sustainable Chemistry and Green Technologies

The integration of this compound into sustainable chemistry extends beyond its synthesis to its use as a building block for high-performance materials. As a monomer, it can be incorporated into polyesters and polyamides to impart specific properties such as improved thermal resistance, mechanical strength, and optical characteristics. google.comgoogleapis.comepo.orggoogle.com

Numerous patents indicate the use of 1,3-NDA as a co-monomer in the production of advanced polyamide and polyester (B1180765) resins. google.comgoogle.comgoogle.comgoogleapis.comgoogle.com By replacing or supplementing conventional dicarboxylic acids, 1,3-NDA can modify the polymer backbone, disrupting crystallinity and potentially enhancing properties like transparency and flexibility while maintaining high heat resistance. google.com These advanced polymers are critical for green technologies, such as in the automotive industry, where lightweight and durable materials contribute to improved fuel efficiency. They also find use in producing films and molded articles with superior performance. google.com

The use of specialized catalysts, such as novel titanium glycolate (B3277807) systems, in the polymerization process further aligns with green chemistry principles by enabling efficient polyester production. google.comgoogle.com The development of biodegradable or more easily recyclable polymers using monomers like 1,3-NDA is another important frontier for sustainable chemistry.

Interdisciplinary Applications and Bio-inspired Materials Research

Emerging research has begun to uncover the potential of this compound and its derivatives in interdisciplinary fields, particularly those intersecting with biology and medicine. Studies have indicated that 1,3-NDA possesses potential antimicrobial, antioxidant, and anti-inflammatory properties. This biological activity opens avenues for its use as a scaffold for developing new bioactive molecules and pharmaceuticals.

In the realm of medicinal chemistry, 1,3-NDA can serve as a precursor for complex molecules. For example, derivatives like 6-bromo-4-hydroxy-1,3-naphthalenedicarboxylic acid esters have been synthesized as part of strategies to access the core structures of gilvocarcin natural products, which are known for their potent biological activities. acs.org

Moreover, its ability to form stable complexes with metal ions makes it a candidate for creating MOFs designed for biomedical applications, such as drug delivery systems. The development of bio-inspired materials that mimic natural structures or functions is a key area of modern materials science. The unique structural and potential biological functionalities of 1,3-NDA make it a compelling building block for designing such advanced materials, for example, as a component in novel antimicrobial surfaces or as a ligand in biocompatible sensors.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-naphthalenedicarboxylic acid, and how do reaction conditions influence product purity?

- Methodological Answer :

- Oxidation of Polycyclic Precursors : Derivatives of naphthalene (e.g., acenaphthene) are oxidized using agents like chromic acid (CrO₃/H₂SO₄) or KMnO₄ under controlled pH and temperature. For example, 1,8-naphthalenedicarboxylic acid is synthesized via acenaphthene oxidation . Similar protocols may apply for the 1,3 isomer, but regioselectivity requires precise control of reaction kinetics.

- Purification : Recrystallization from polar aprotic solvents (e.g., DMF) or acetic acid is critical due to low water solubility (common for naphthalenedicarboxylic acids) .

- Yield Optimization : Reaction time and stoichiometric ratios of oxidants must be calibrated to minimize byproducts (e.g., mono-carboxylic intermediates).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Identifies carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680–1720 cm⁻¹).

- NMR : ¹H NMR resolves aromatic proton environments (δ 7.5–8.5 ppm), while ¹³C NMR confirms carboxylate carbons (~170 ppm).

- XRD : Single-crystal X-ray diffraction with programs like SHELXL refines molecular geometry and hydrogen-bonding networks . For powders, compare with reference patterns (e.g., NIST data for 2,6-NDC ).

- Thermogravimetric Analysis (TGA) : Assesses thermal stability; naphthalenedicarboxylic acids typically decompose above 300°C .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound derivatives for specific applications (e.g., MOFs)?

- Methodological Answer :

- DFT Calculations : Model reaction pathways to predict regioselectivity in electrophilic substitution or oxidation. Compare activation energies for different isomers.

- MOF Design : Simulate linker-metal coordination using software like Materials Studio. For example, 2,6-NDC forms 2D coordination polymers with Zn²⁺ , while 1,3-NDC’s asymmetric geometry may favor 3D frameworks.

- Solvent Effects : Molecular dynamics (MD) simulations predict solubility and crystallization behavior in solvents like DEF (N,N-diethylformamide) .

Q. What strategies address discrepancies in thermal stability data across studies of this compound?

- Methodological Answer :

- Comparative Analysis : Cross-reference TGA data with structurally similar isomers (e.g., 1,4-NDC decomposes at >300°C ).

- Controlled Atmosphere Testing : Perform TGA under inert (N₂) vs. oxidative (O₂) conditions to isolate degradation mechanisms.

- Purity Validation : Use HPLC or elemental analysis to confirm sample purity; impurities (e.g., residual solvents) lower observed decomposition temperatures.

Q. How does this compound perform as a linker in MOFs compared to other isomers?

- Methodological Answer :

- Structural Flexibility : The 1,3 isomer’s asymmetric carboxylate positions may enable novel topologies (e.g., sql or hcb nets) vs. the linear 2,6-NDC .

- Luminescence : MOFs with conjugated linkers (e.g., 2,6-NDC) exhibit ligand-centered emission; 1,3-NDC’s geometry could alter π-π stacking and luminescent properties .

- Stability Screening : Compare hydrolytic stability of MOFs in aqueous environments via PXRD before/after immersion.

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (similar to 1,4-NDC handling ).

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (powders may cause respiratory irritation ).

- Spill Management : Neutralize acidic spills with sodium bicarbonate; collect residues in chemical waste containers.

Data Analysis and Reproducibility

Q. What analytical approaches resolve conflicting solubility data for this compound in different solvents?

- Methodological Answer :